molecular formula C29H22K5N3O14 B7795982 Fura-2 (pentapotassium)

Fura-2 (pentapotassium)

Cat. No.: B7795982
M. Wt: 832.0 g/mol
InChI Key: HQKWBBCTCLUGSX-UHFFFAOYSA-I
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Description

Fura-2 (pentapotassium) is a ratiometric fluorescent dye used to measure intracellular calcium levels. It is a highly sensitive indicator dye that binds to free intracellular calcium, allowing researchers to accurately determine calcium concentrations within cells. This compound is particularly useful in various fields of scientific research, including cell biology, physiology, and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fura-2 (pentapotassium) is synthesized through a series of chemical reactions involving the formation of a pentapotassium salt. The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield the final product. The exact details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Fura-2 (pentapotassium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and reliability of the final product. The compound is then purified and packaged for distribution to research laboratories .

Chemical Reactions Analysis

Types of Reactions

Fura-2 (pentapotassium) primarily undergoes complexation reactions with calcium ions. When calcium ions bind to Fura-2, the dye undergoes a conformational change that alters its fluorescence properties. This change allows for the ratiometric measurement of calcium concentrations within cells .

Common Reagents and Conditions

The common reagents used in the reactions involving Fura-2 (pentapotassium) include calcium chloride and other calcium salts. The reactions are typically carried out under physiological conditions, such as in buffered solutions at neutral pH .

Major Products Formed

The major product formed from the reaction of Fura-2 (pentapotassium) with calcium ions is the calcium-bound form of the dye. This complex exhibits distinct fluorescence properties that can be measured using fluorescence microscopy or flow cytometry .

Mechanism of Action

Fura-2 (pentapotassium) functions by binding to free intracellular calcium ions. The binding of calcium ions induces a conformational change in the dye, resulting in a shift in its fluorescence excitation spectrum. This shift allows for the ratiometric measurement of calcium concentrations by comparing the fluorescence intensity at two different excitation wavelengths (340 nm and 380 nm). The ratio of these intensities is directly proportional to the intracellular calcium concentration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Fura-2 (pentapotassium)

Fura-2 (pentapotassium) is unique due to its ratiometric measurement capability, which provides more accurate and reliable data by minimizing the effects of dye concentration, photobleaching, and cell thickness variations. This makes it a preferred choice for many researchers studying intracellular calcium dynamics .

Properties

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWBBCTCLUGSX-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22K5N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.